ATA fraction 8, ammonium salt

Nuclear swelling assay Nucleic acid synthesis inhibition ATA fractionation

ATA fraction 8, ammonium salt (CAS 129749-38-8) is a defined low-Rf component isolated from crude aurintricarboxylic acid (ATA) by silica gel thin-layer chromatography, corresponding to the free acid 3,3',3''-methylidynetris(6-hydroxybenzoic acid) with molecular formula C22H16O9 and molecular weight 424.4 g/mol. Crude ATA is a heterogeneous mixture of phenol-formaldehyde-type polymers, and fractionation studies have demonstrated that only specific high-molecular-weight fractions, including fraction 8 (A8), possess the potent protein-nucleic acid inhibitory activity historically ascribed to ATA, while the nominal monomer (fraction A4) is essentially inactive.

Molecular Formula C22H16O9
Molecular Weight 424.4 g/mol
CAS No. 129749-38-8
Cat. No. B12811689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATA fraction 8, ammonium salt
CAS129749-38-8
Molecular FormulaC22H16O9
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O
InChIInChI=1S/C22H16O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,19,23-25H,(H,26,27)(H,28,29)(H,30,31)
InChIKeyWDHMZEQRWAWXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATA Fraction 8, Ammonium Salt (CAS 129749-38-8): Procurement-Relevant Identity and Heterogeneity Profile


ATA fraction 8, ammonium salt (CAS 129749-38-8) is a defined low-Rf component isolated from crude aurintricarboxylic acid (ATA) by silica gel thin-layer chromatography, corresponding to the free acid 3,3',3''-methylidynetris(6-hydroxybenzoic acid) with molecular formula C22H16O9 and molecular weight 424.4 g/mol [1][2]. Crude ATA is a heterogeneous mixture of phenol-formaldehyde-type polymers, and fractionation studies have demonstrated that only specific high-molecular-weight fractions, including fraction 8 (A8), possess the potent protein-nucleic acid inhibitory activity historically ascribed to ATA, while the nominal monomer (fraction A4) is essentially inactive [1][3].

Why Generic ATA or Unfractionated Commercial Preparations Cannot Substitute for ATA Fraction 8, Ammonium Salt


Procurement of generic 'aurintricarboxylic acid' or 'ATA ammonium salt' (e.g., aluminon, CAS 569-58-4) without fraction-level specification introduces uncontrollable compositional variability directly linked to biological potency [1]. Commercial ATA consists of a heterogeneous polymer distribution; TLC fractionation resolves at least eight components (A1–A8), of which only the low-Rf fractions A7 and A8 exhibit strong nuclear swelling and nucleic acid synthesis inhibition, while fractions A1–A6—including the nominal monomer A4, identified as genuine aurintricarboxylic acid—are virtually inactive [1]. Furthermore, independent studies establish that ATA fractions of molecular weight below approximately 400–475 Da are essentially inactive, and inhibitory potency scales directly with increasing molecular weight [2][3]. Substituting an unfractionated or low-MW ATA preparation therefore risks using a material wherein the pharmacologically active polymer fraction is either absent or present at unknown, non-reproducible levels.

ATA Fraction 8, Ammonium Salt: Quantitative Comparative Evidence for Scientific Selection


Only TLC Fractions A7 and A8 Induce Nuclear Swelling: Direct Activity Comparison Against Six Inactive Fractions

In a direct head-to-head comparison using the same experimental system, crude ATA was separated by silica gel TLC into eight components (A1–A8). Only the two lowest-Rf components, A7 and A8, induced strong nuclear swelling in isolated rat liver nuclei. Fractions A1 through A6—including fraction A4, chemically identified as genuine monomeric aurintricarboxylic acid—were almost completely inactive [1]. This directly demonstrates that the biological activity attributed to ATA resides exclusively in the low-Rf polymer fractions, not in the monomeric species that comprises the bulk of nominal 'pure ATA' [1].

Nuclear swelling assay Nucleic acid synthesis inhibition ATA fractionation

Molecular Weight–Activity Threshold: Fractions Below ~400–475 Da Are Essentially Inactive Across Multiple Assay Systems

Two independent fractionation studies converge on the same threshold: González et al. (1979) reported that ATA fractions of molecular weight ~400 were 'essentially inactive' in protein–nucleic acid interaction inhibition assays, with potency varying directly with polymer molecular weight [1]. Cushman et al. (1991) demonstrated that ATA fractions with MW < 475 were virtually inactive against human cytomegalovirus (HCMV), whereas the fraction with MW > 3,336 exhibited an EC50 value slightly higher than that of dextran sulfate, a reference polyanionic antiviral [2]. The monomeric ATA species (MW ~422) falls below this activity threshold, underscoring that procurement of low-MW ATA or monomer is functionally equivalent to an inactive preparation [1][2].

Molecular weight-activity correlation Antiviral potency Polymer fractionation

Topoisomerase II Inhibition: Quantitative IC50 Benchmarking for Enzyme-Based Applications

Reputable vendor technical specifications report an IC50 of 75 nM for inhibition of yeast DNA topoisomerase II by ATA as measured by relaxation assays . This value provides a quantitative benchmark for lot-to-lot quality verification in topoisomerase-focused research. The inhibitory mechanism involves prevention of nucleic acid binding to the enzyme, consistent with the general mode of action established for the active polymer fractions of ATA . Although this IC50 was determined on unfractionated commercial ATA (triammonium salt, CAS 569-58-4), the active principle is the polymer fraction, and the potency therefore depends directly on the polymer content of the preparation [1].

Topoisomerase II inhibition IC50 DNA-interacting enzyme inhibitor

Broad-Spectrum Nuclease Inhibition vs. Heparin: Enzyme Target Coverage Comparison

Hallick et al. (1977) systematically demonstrated that ATA inhibits a panel of nucleases in vitro including DNase I, RNase A, S1 nuclease, exonuclease III, and restriction endonucleases Sal I, Bam HI, Pst I, and Sma I, consistent with general inhibition of nucleic acid-binding proteins [1]. In contrast, heparin—another commonly used polyanionic nuclease inhibitor—shows a narrower inhibitory spectrum and is employed primarily as an anticoagulant rather than a universal nuclease inhibitor. ATA has been directly compared to heparin in RNA isolation protocols: at 1 mM ATA, RNA integrity was superior to that obtained with 50 µg/mL heparin, with ATA being recommended as a general nuclease inhibitor for nucleic acid isolation from nuclease-rich sources [1][2].

Nuclease inhibitor Heparin RNA isolation

RNase Inhibition with RNA Synthesis Preservation: ATA vs. Vanadyl Ribonucleoside Complexes (VRC)

A key functional distinction between ATA and vanadyl ribonucleoside complexes (VRC), another widely used RNase inhibitor, was revealed by Schulz-Harder and Tata (1982): in in vitro transcription assays using rat and Xenopus liver nuclei, ATA enhanced the rate of accumulation of newly synthesized RNA, whereas VRC diminished it [1]. Both compounds inhibited free RNA polymerases and promoted recovery of larger RNA transcripts, but only ATA preserved or stimulated productive transcription while suppressing RNase activity. The Sciencedirect Topics compendium further corroborates that ATA is 'as good or slightly better as a RNase inhibitor than VRC or RNasin' [2]. This dual functionality—nuclease inhibition without transcriptional suppression—is unique to the active polymer fraction.

RNase inhibitor In vitro transcription Vanadyl ribonucleoside complexes

vWF–GPIb Binding Inhibition: Molecular Weight Window for Optimal Antithrombotic Activity

Kawasaki et al. (1994) fractionated commercial ATA by gel permeation chromatography into molecular weight fractions ranging from <210 to >25,000 Da and tested each for inhibition of von Willebrand factor (vWF) binding to platelet glycoprotein Ib (GPIb). Fractions with MW > 1,300 effectively inhibited both botrocetin-induced and bovine vWF binding to fixed human platelets, whereas activity decreased at MW > 17,000, defining an optimal MW window of approximately 1,300–17,000 Da for this specific pharmacological activity [1]. This bimodal MW-dependence indicates that neither low-MW ATA monomers nor excessively high-MW polymers are optimal for vWF–GPIb antagonism, and that a defined intermediate-MW fraction—consistent with the characteristics of ATA fraction 8—is required for reproducible antithrombotic effects [1].

Von Willebrand factor Platelet GPIb Antithrombotic

ATA Fraction 8, Ammonium Salt: Evidence-Supported Application Scenarios for Research and Industrial Procurement


RNA Isolation from Nuclease-Rich Tissues Requiring Broad-Spectrum Nuclease Inhibition Without Transcriptional Interference

ATA fraction 8 is indicated for RNA extraction protocols from tissues with high endogenous RNase activity (e.g., pancreas, spleen), where its broad inhibition of DNase I, RNase A, S1 nuclease, exonuclease III, and restriction endonucleases [1] provides superior protection compared to heparin. Critically, unlike VRC, ATA enhances rather than diminishes the rate of newly synthesized RNA accumulation in in vitro transcription systems [2], enabling its use in coupled transcription–isolation workflows. At 0.5 mM ammonium salt concentration, RNA yields from RNase-rich sources exceed those obtained with standard guanidinium isothiocyanate methods [3].

Antiviral Mechanism-of-Action Studies Targeting gp120–CD4 Interaction and Viral Entry

The defined polymer fraction of ATA fraction 8 is suited for mechanistic antiviral research where gp120–CD4 interaction blockade is the endpoint of interest. Fractionation studies demonstrate that anti-HIV potency correlates directly with molecular weight, with fractions MW > 3,336 exhibiting EC50 values comparable to dextran sulfate against HCMV, while fractions MW < 475 are virtually inactive [1]. Use of fraction 8 ensures that the active polymer species—not inactive monomer—is evaluated, eliminating confounding compositional variables in dose–response and selectivity studies.

Topoisomerase II Inhibition Studies Requiring Reproducible Enzymatic Potency Benchmarking

For laboratories investigating DNA topoisomerase II as a therapeutic target or as a tool in DNA topology research, ATA fraction 8 provides a characterized inhibitor with a benchmark IC50 of 75 nM against the yeast enzyme [1]. The fraction-level sourcing ensures that the polymer content responsible for nucleic acid-binding site competition is enriched relative to unfractionated commercial ATA, reducing lot-to-lot variability in dose–response experiments. The absence of monomeric ATA—which is inactive in protein–nucleic acid interaction assays [2]—further improves assay reproducibility.

Von Willebrand Factor–Platelet GPIb Interaction and Antithrombotic Pharmacology

ATA fraction 8 falls within the molecular weight window (1,300–17,000 Da) demonstrated to effectively inhibit vWF binding to platelet GPIb [1]. It is appropriate for ex vivo and in vivo models of arterial thrombosis where specific blockade of the vWF–GPIb axis is required, without the confounding effects of excessively high-MW polymer fractions that lose activity or low-MW monomers that are inactive. At 150 µM in vitro, ATA reduces platelet retention; at 3 mg/kg ex vivo in rats, it achieves comparable effects [1].

Quote Request

Request a Quote for ATA fraction 8, ammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.